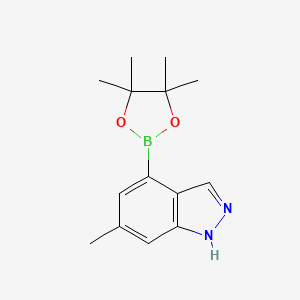![molecular formula C11H12N2O B15053460 2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B15053460.png)
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one is a heterocyclic organic compound belonging to the class of carbolines. Carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one can be achieved through various synthetic routes. One common method involves the reduction of tetrahydro-γ-carbolines using a borane-tetrahydrofuran complex in the presence of trifluoroacetic acid . Industrial production methods may involve bulk custom synthesis and procurement of raw materials .
Chemical Reactions Analysis
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions often involve the use of borane-tetrahydrofuran complexes.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include borane-tetrahydrofuran complexes, trifluoroacetic acid, and phosphorus oxychloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one involves its interaction with specific molecular targets, such as serotonin receptors. By binding to these receptors, the compound can modulate serotonin activity, which is crucial for various physiological processes . The pathways involved in its mechanism of action include the serotonin signaling pathway, which plays a role in mood regulation, cognition, and other neurological functions .
Comparison with Similar Compounds
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one can be compared with other carboline derivatives, such as:
α-Carboline: Known for its lower basicity due to non-binding interactions between protons of the pyridinium and indole fragments.
γ-Carboline: Exhibits higher basicity due to the stabilization of the pyridinium cation by the electron pair of the indole nitrogen.
δ-Carboline: Similar in structure but with different ionization constants and biological activities.
The uniqueness of this compound lies in its specific structural features and its potential as a serotonin receptor ligand, which distinguishes it from other carboline derivatives .
Properties
IUPAC Name |
2,3,4,4a,5,9b-hexahydropyrido[4,3-b]indol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-10-7-3-1-2-4-8(7)13-9(10)5-6-12-11/h1-4,9-10,13H,5-6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXUQQCPKDICBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2C1NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
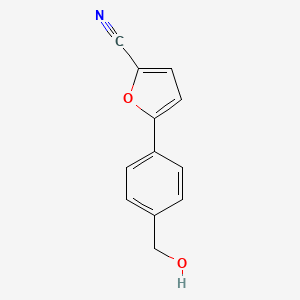
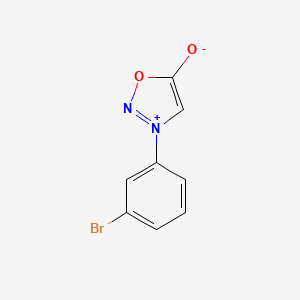
![10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B15053387.png)
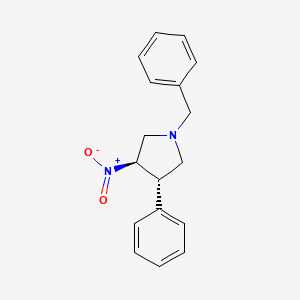
![6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B15053397.png)
![N-Isopropyl-N-methylbenzo[b]thiophen-2-amine](/img/structure/B15053404.png)
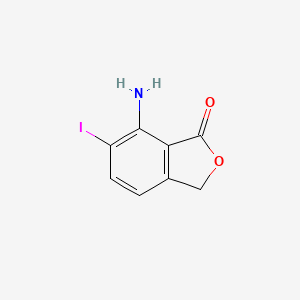
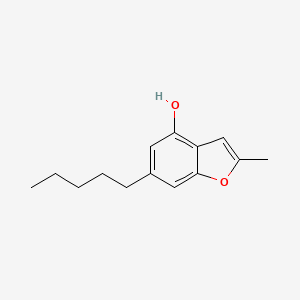
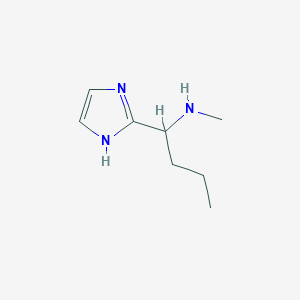
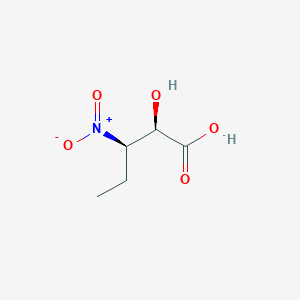
![7,8,9,10,11,12,20,21,22,23,24,25-Dodecahydrodibenzo[i,t][1,4,7,12,15,18]hexaazacyclodocosine-5,13,18,26(6h,19h)-tetrone](/img/structure/B15053467.png)
![tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B15053468.png)
